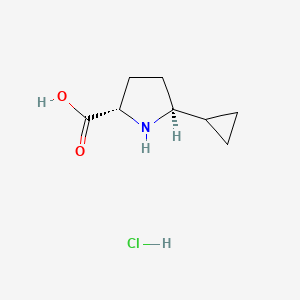
Methyl 4-(2-(2-(naphthalen-1-yl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-(2-(naphthalen-1-yl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride is a synthetic compound with potential anti-tubercular activity. It belongs to a class of benzamide derivatives designed for combating tuberculosis (TB) caused by Mycobacterium tuberculosis H37Ra .
Molecular Structure Analysis
The molecular structure of this compound comprises a piperazine ring, an acetamido group, and a naphthalene moiety. The naphthalene-1-yl group is attached to the acetamidoethyl side chain, which, in turn, is linked to the piperazine ring. The hydrochloride salt forms due to protonation of the piperazine nitrogen with HCl .
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
A study by Červená et al. (1975) discusses the synthesis and pharmacological properties of naphthylpiperazines, a category to which the compound is closely related. The research elaborates on how heating naphthylamine hydrochlorides with diethanolamine hydrochloride produced naphthylpiperazines. These compounds, after undergoing various chemical treatments, displayed marked pharmacological effects such as antireserpine effects in mice, indicating their potential utility in neuropharmacology. This suggests that similar compounds, including the one , may have significant pharmacological applications, potentially as neurotropic and cardiovascular agents (Červená, I., Dlabač, A., Němec, J., & Protiva, M., 1975).
Luminescent Properties and Photo-induced Electron Transfer
Gan et al. (2003) synthesized novel piperazine substituted naphthalimide model compounds, showcasing their fluorescence quantum yields and photo-induced electron transfer properties. These compounds, due to their luminescent properties, could serve as pH probes or in the development of optical materials, indicating that methyl 4-(2-(2-(naphthalen-1-yl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride may also be explored for similar applications in materials science and sensor technologies (Gan, J., Chen, K., Chang, C.-P., & Tian, H., 2003).
Nano Magnetite (Fe3O4) Catalysis
Mokhtary and Torabi (2017) reported on the use of nano magnetite (Fe3O4) as an efficient catalyst for the synthesis of naphthalene derivatives, indicating the compound's potential in catalysis and organic synthesis. This research shows the feasibility of using advanced nanomaterials for synthesizing complex organic compounds, including various naphthalene derivatives, which could extend to the synthesis of the compound , enhancing its production efficiency and applicability in chemical synthesis (Mokhtary, M., & Torabi, Mogharab, 2017).
Molecular Interaction Studies
Shim et al. (2002) detailed the molecular interaction of a piperidin-1-yl compound with the CB1 cannabinoid receptor, highlighting the potential of such compounds in drug design and receptor studies. This suggests that this compound could be valuable in understanding receptor-ligand interactions and in the development of therapeutic agents targeting specific receptors (Shim, J., Welsh, W., Cartier, E., Edwards, J., & Howlett, A., 2002).
Mécanisme D'action
Target of Action
The primary target of Methyl 4-(2-(2-(naphthalen-1-yl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride is recombinant JNK3 . JNK3 is a member of the c-Jun N-terminal kinases (JNKs) family, which are involved in various cellular processes including inflammation, apoptosis, and cellular differentiation.
Mode of Action
The compound interacts with its target, JNK3, by inhibiting its activity
Propriétés
IUPAC Name |
methyl 4-[2-[(2-naphthalen-1-ylacetyl)amino]ethyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3.ClH/c1-26-20(25)23-13-11-22(12-14-23)10-9-21-19(24)15-17-7-4-6-16-5-2-3-8-18(16)17;/h2-8H,9-15H2,1H3,(H,21,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQYNANPUKNXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CCNC(=O)CC2=CC=CC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide](/img/structure/B2916543.png)


![4-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2916546.png)


![5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2916558.png)
![Oxolan-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2916559.png)



![2-((4-fluorophenyl)thio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2916564.png)
